molecular formula C22H18O4 B5754884 bis(3-methylphenyl) isophthalate

bis(3-methylphenyl) isophthalate

Cat. No. B5754884
M. Wt: 346.4 g/mol
InChI Key: PTZZYDVLRWPZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3-methylphenyl) isophthalate, also known as 3M4F, is a chemical compound used in scientific research. It is a member of the phthalate family, which is widely used in the production of plastics, solvents, and personal care products. Bis(3-methylphenyl) isophthalate is synthesized through a multi-step process that involves the reaction of isophthalic acid with 3-methylphenol.

Mechanism of Action

Bis(3-methylphenyl) isophthalate is a fluorescent molecule that binds to proteins. The mechanism of action involves the interaction between the fluorophore and the protein, which results in a change in fluorescence intensity. This change in fluorescence can be used to monitor protein-ligand interactions.
Biochemical and Physiological Effects:
Bis(3-methylphenyl) isophthalate has no known biochemical or physiological effects on humans. However, it has been shown to have toxic effects on aquatic organisms, including fish and algae.

Advantages and Limitations for Lab Experiments

Bis(3-methylphenyl) isophthalate has several advantages for use in lab experiments. It is a highly specific fluorescent probe that can be used to detect protein-ligand interactions with high sensitivity. It is also easy to synthesize and purify. However, it has limitations in terms of its toxicity and potential environmental impact.

Future Directions

There are several future directions for the use of bis(3-methylphenyl) isophthalate in scientific research. One direction is the development of new fluorescent probes based on bis(3-methylphenyl) isophthalate that have improved properties, such as increased sensitivity and biocompatibility. Another direction is the use of bis(3-methylphenyl) isophthalate as a model compound for the study of the environmental fate and toxicity of phthalate esters. Finally, the use of bis(3-methylphenyl) isophthalate in the development of new drugs and therapies is an area of potential future research.

Synthesis Methods

Bis(3-methylphenyl) isophthalate is synthesized through a multi-step process. The first step involves the reaction of isophthalic acid with thionyl chloride to form isophthaloyl chloride. The second step involves the reaction of isophthaloyl chloride with 3-methylphenol in the presence of a catalyst such as zinc chloride. The final step involves the purification of the product through recrystallization.

Scientific Research Applications

Bis(3-methylphenyl) isophthalate is used in scientific research as a fluorescent probe for the detection of protein-ligand interactions. It is also used as a model compound for the study of the environmental fate and toxicity of phthalate esters.

properties

IUPAC Name

bis(3-methylphenyl) benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-15-6-3-10-19(12-15)25-21(23)17-8-5-9-18(14-17)22(24)26-20-11-4-7-16(2)13-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZZYDVLRWPZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isophthalic acid, di(3-methylphenyl) ester

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